molecular formula C14H12BrNO2 B14541290 Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- CAS No. 62063-98-3

Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14541290
CAS No.: 62063-98-3
M. Wt: 306.15 g/mol
InChI Key: NYXBJIGYENSIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 3-position, a hydroxy group at the nitrogen atom, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- typically involves the following steps:

    Hydroxylation: The hydroxylation of the nitrogen atom can be carried out using hydroxylamine (NH2OH) under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    2-Bromo-N-hydroxybenzamide: Similar structure but lacks the 2-methylphenyl group.

    4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but with the bromine atom at the 4-position.

Uniqueness

Benzamide, 3-bromo-N-hydroxy-N-(2-methylphenyl)- is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

62063-98-3

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

3-bromo-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c1-10-5-2-3-8-13(10)16(18)14(17)11-6-4-7-12(15)9-11/h2-9,18H,1H3

InChI Key

NYXBJIGYENSIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.